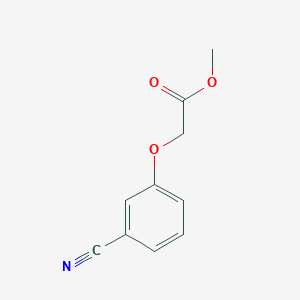

Methyl 2-(3-cyanophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-cyanophenoxy)acetate: is an organic compound with the molecular formula C10H9NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 2-(3-cyanophenoxy)acetate typically begins with 3-cyanophenol and methyl bromoacetate.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-(3-cyanophenoxy)acetate can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: 2-(3-cyanophenoxy)acetic acid.

Reduction: Methyl 2-(3-aminophenoxy)acetate.

Substitution: Various substituted phenoxyacetates depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

- Utilized in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-cyanophenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds or participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparación Con Compuestos Similares

Methyl 2-(2-cyanophenoxy)acetate: Similar structure but with the cyano group at the second position.

Methyl 2-(4-cyanophenoxy)acetate: Similar structure but with the cyano group at the fourth position.

Ethyl 2-(3-cyanophenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-(3-cyanophenoxy)acetate is unique due to the position of the cyano group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Actividad Biológica

Methyl 2-(3-cyanophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

This compound can be synthesized through various chemical reactions, typically involving the reaction of cyanophenol derivatives with methyl acetate. The synthesis often employs catalysts such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures, yielding a variety of substituted furoates with significant yields (69-83%) depending on the specific conditions and substituents used .

Table 1: Synthesis Overview

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 69-80% | K2CO3 in DMF at 60°C |

| Benzofuro derivatives | 67-83% | t-BuOK in DMF at 65°C |

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the cyanophenyl group is thought to enhance this activity, possibly through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Several studies have reported on the anti-inflammatory properties of related compounds. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in conditions characterized by chronic inflammation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the potential of this compound as an anticancer agent. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against HepG2 and MCF7 cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, related compounds have shown IC50 values below 30 μg/mL, which is considered active according to National Cancer Institute standards .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μg/mL) | Activity Level |

|---|---|---|

| HepG2 | <30 | Active |

| MCF7 | <30 | Active |

| A549 | >50 | Moderate |

Case Studies and Research Findings

A notable study evaluated the metabolomic profiles and cytotoxic activities of extracts containing similar compounds. The findings indicated that specific structural modifications could enhance biological activity, paving the way for designing more potent derivatives . Furthermore, another research effort focused on synthesizing carbonyl-containing analogs that demonstrated high binding affinity for sigma receptors, suggesting potential roles in neurological disorders and cancer treatment .

Propiedades

IUPAC Name |

methyl 2-(3-cyanophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZLWGYQPXUDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.